molecular formula C16H12ClN3O2 B2912007 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210212-52-4

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2912007
CAS No.: 1210212-52-4
M. Wt: 313.74
InChI Key: IHNDNSPEWABGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-Chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a synthetic small molecule featuring an isoxazole core, a privileged scaffold in modern medicinal chemistry known for its diverse biological activities and significant therapeutic potential . The 5-(4-chlorophenyl) substitution on the isoxazole ring and the isonicotinamide moiety are strategic structural features designed to enhance bioactivity and selectivity for specific biological targets. Isoxazole derivatives are of high interest in pharmaceutical research for developing novel therapeutics with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . This compound serves as a key chemical intermediate and pharmacological probe, particularly in the study of signaling pathways mediated by exchange proteins directly activated by cAMP (EPAC), which are implicated in cancer, diabetes, and inflammatory disorders . Its structure is optimized for investigating structure-activity relationships (SAR) to develop more potent antagonists for critical intracellular targets, thereby facilitating the elucidation of complex disease mechanisms and the discovery of new lead compounds .

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNDNSPEWABGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of isoxazole derivatives include hydroximinoyl halides, dipolarophiles, and various oxidizing and reducing agents . Reaction conditions can vary widely depending on the desired transformation, but mild basic conditions and ambient temperatures are often employed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide can be compared with other similar isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isonicotinamide moiety, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound belonging to the isoxazole family, recognized for its potential therapeutic applications across various biological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a unique structural configuration that combines an isoxazole ring with an isonicotinamide moiety. This specific arrangement contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's chemical structure can be represented as follows:

C17H16ClN3O\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Isoxazole derivatives are known to modulate various signaling pathways, which can lead to significant biological effects such as:

  • Antimicrobial Activity : The compound exhibits inhibition against a range of bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating specific pathways associated with cell death and inhibiting tumor growth.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.2Significant growth inhibition
MCF-7 (Breast Cancer)12.8Induction of apoptosis
A549 (Lung Cancer)10.5Cell cycle arrest

These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating its potential for therapeutic use in oncology .

Case Studies

A notable case study involved the administration of this compound in animal models to assess its efficacy in reducing tumor size. The study demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar isoxazole derivatives:

Compound Biological Activity
5-(4-chlorophenyl)isoxazol-3-amineModerate anticancer activity
N-(2-fluorophenyl)isoxazol-3-methylisocotinamideAntimicrobial and anticancer effects
2-(5-methylisoxazol-4-yl)-5-arylamino derivativesAntifungal properties

The distinct substitution pattern and presence of the isonicotinamide moiety in this compound contribute to its unique biological profile compared to these other compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.